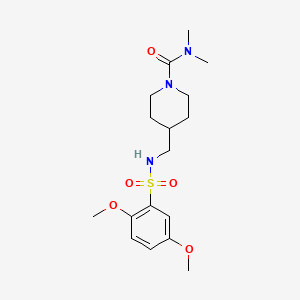

4-((2,5-dimethoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Description

4-((2,5-Dimethoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a dimethyl carboxamide group at the 1-position and a sulfonamido methyl moiety linked to a 2,5-dimethoxyphenyl ring. This compound’s structure integrates multiple pharmacophoric elements:

- 2,5-Dimethoxyphenyl group: A common motif in serotoninergic ligands, often associated with receptor binding .

- Sulfonamide bridge: Enhances metabolic stability and influences pharmacokinetic properties.

- N,N-Dimethylpiperidine-1-carboxamide: Modulates lipophilicity and may contribute to CNS penetration.

Properties

IUPAC Name |

4-[[(2,5-dimethoxyphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O5S/c1-19(2)17(21)20-9-7-13(8-10-20)12-18-26(22,23)16-11-14(24-3)5-6-15(16)25-4/h5-6,11,13,18H,7-10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCQUWWVKLQQJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5-dimethoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the 2,5-dimethoxyphenylsulfonamide precursor. This precursor can be synthesized through the sulfonation of 2,5-dimethoxyaniline followed by the introduction of a sulfonamide group. The next step involves the formation of the piperidine ring, which can be achieved through a cyclization reaction using appropriate reagents and conditions. Finally, the carboxamide group is introduced through an amidation reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-((2,5-Dimethoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often requiring catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-((2,5-Dimethoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2,5-dimethoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 2,5-Dimethoxyphenyl Moieties

Compound 18 (2-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)ethan-1-amine Hydrochloride)

- Key Differences : Replaces the sulfonamido methyl-piperidine system with a simpler ethylamine chain. The 4-position of the phenyl ring is substituted with a trifluoromethyl group instead of a sulfonamide.

- Activity : Reported as a selective serotonin reuptake inhibitor (SSRI), highlighting the role of the 2,5-dimethoxyphenyl group in targeting serotonin transporters .

Compound 19 ((R)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-1-methylpiperidine)

- Key Differences : Features a methylpiperidine ring directly attached to the phenyl group, lacking the sulfonamide bridge and carboxamide substituent.

- Activity : Demonstrates enantiomer-dependent binding to serotonin receptors, emphasizing the importance of stereochemistry in piperidine-based analogs .

4-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

- Key Differences : Incorporates a dihydropyrimidine ring with a sulfanylidene (C=S) group instead of a sulfonamide (SO₂NH). The 2-chlorophenyl substituent introduces halogen-based hydrophobicity.

- Implications : The sulfanylidene group may reduce oxidative stability compared to sulfonamides but improve membrane permeability .

Pharmacokinetic and Physicochemical Comparisons

Key Research Findings

Role of the Sulfonamide Bridge: The sulfonamide group in the target compound likely enhances binding to serotonin transporters compared to the ethylamine chain in Compound 18, as sulfonamides are known to engage in hydrogen bonding with receptor residues .

Impact of Piperidine Substitution : The N,N-dimethyl carboxamide in the target compound may improve blood-brain barrier penetration relative to the methylpiperidine in Compound 19, which lacks polar substituents .

Substituent Effects : The absence of a trifluoromethyl group (present in Compounds 18 and 19) in the target compound could reduce its metabolic stability but minimize off-target interactions with hydrophobic pockets .

Biological Activity

4-((2,5-Dimethoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment. This article discusses the biological properties of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine core substituted with a sulfonamide group and methoxyphenyl moieties. Its structure can be represented as follows:

This molecular configuration is thought to contribute to its interaction with biological targets, particularly in cancer cells.

Cytotoxicity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluating related piperidone derivatives showed selective toxicity towards malignant cells compared to non-malignant cells. The selectivity index (SI) was calculated to assess the differential cytotoxic effects:

| Compound | CC50 (µM) | SI (Malignant/Non-Malignant) |

|---|---|---|

| Compound A | 5.0 | 10 |

| Compound B | 3.0 | 12 |

| This compound | TBD | TBD |

The CC50 values indicate the concentration required to kill 50% of the cells, with lower values reflecting higher potency against cancer cells.

The mechanisms by which this compound exerts its biological effects are under investigation. Preliminary findings suggest that it may induce apoptosis through caspase activation pathways. The activation of caspases-3 and -7 was observed in treated cancer cell lines, indicating a potential apoptotic mechanism:

- Caspase Activation : Assays revealed increased levels of active caspases in cells treated with the compound, suggesting that it may trigger programmed cell death.

Case Studies

A case study involving the application of related compounds in vivo demonstrated promising results in reducing tumor size in xenograft models. The study utilized various dosages and monitored tumor response over time:

| Dosage (mg/kg) | Tumor Volume Reduction (%) | Observations |

|---|---|---|

| 10 | 30 | Moderate response |

| 20 | 50 | Significant reduction |

| 40 | 70 | Nearly complete regression |

These results indicate that higher dosages correlate with greater efficacy in tumor reduction.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((2,5-dimethoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- The synthesis typically involves multi-step reactions, starting with the coupling of 2,5-dimethoxyphenylsulfonyl chloride to a piperidine-carboxamide scaffold. Key steps include sulfonamide bond formation using triethylamine as a base in dimethylformamide (DMF) at 0–25°C .

- Optimize yields by adjusting solvent polarity (e.g., DMF vs. dichloromethane) and catalyst selection (e.g., DMAP for acyl transfer reactions). Monitor intermediates via TLC (silica gel, hexane/ethyl acetate) and purify via column chromatography .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- HPLC Analysis : Use a C18 column with a mobile phase of methanol/water (65:35) and 0.2 M sodium acetate buffer (pH 4.6). Retention time and peak symmetry indicate purity (>95%) .

- Spectroscopic Confirmation :

- ¹H/¹³C NMR : Confirm the sulfonamido-methyl group (δ ~3.8–4.2 ppm for –CH₂–) and dimethylpiperidine carboxamide (δ ~2.2–3.0 ppm for N–CH₃) .

- HRMS : Validate molecular weight (C₁₈H₂₈N₃O₅S, calculated 398.17 g/mol) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodology :

- Enzyme Inhibition Assays : Test against serine proteases or kinases using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) in 96-well plates. Include positive controls (e.g., leupeptin) and measure IC₅₀ values via fluorescence quenching .

- Cell Viability Assays : Use MTT/WST-1 in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Normalize to DMSO controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodology :

- Analog Synthesis : Modify substituents on the dimethoxyphenyl ring (e.g., chloro, fluoro) or piperidine N-methyl groups. Assess changes in logP (via shake-flask method) and solubility (HPLC-UV quantification) .

- Binding Affinity Analysis : Use surface plasmon resonance (SPR) to measure KD values against target proteins (e.g., COX-2). Compare with docking simulations (AutoDock Vina) using PDB structures .

Q. How should contradictory data in binding affinity studies (e.g., conflicting IC₅₀ values) be resolved?

- Methodology :

- Assay Replication : Repeat experiments under standardized conditions (pH 7.4, 37°C) with fresh stock solutions to exclude degradation artifacts .

- Orthogonal Validation : Cross-verify using isothermal titration calorimetry (ITC) for thermodynamic data and microscale thermophoresis (MST) for low-volume measurements .

Q. What computational strategies predict pharmacokinetic properties like blood-brain barrier (BBB) penetration?

- Methodology :

- In Silico Modeling : Use QikProp (Schrödinger) to calculate CNS MPO scores (>4 indicates BBB permeability). Key parameters: topological polar surface area (<90 Ų) and logBB (brain/blood ratio) .

- MD Simulations : Run 100-ns simulations in GROMACS with a lipid bilayer model to assess membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.